4-(2,4-Dimethoxyphenyl)-3-fluorophenol
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Overview
Description
4-(2,4-Dimethoxyphenyl)-3-fluorophenol is an organic compound characterized by the presence of a fluorine atom and two methoxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dimethoxyphenyl)-3-fluorophenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . Another method involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dimethoxyphenyl)-3-fluorophenol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using reducing agents like sodium borohydride.
Substitution: The fluorine atom and methoxy groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation, with factors like temperature, solvent, and reaction time being critical.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
4-(2,4-Dimethoxyphenyl)-3-fluorophenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of materials with specialized properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4-(2,4-Dimethoxyphenyl)-3-fluorophenol exerts its effects involves interactions with molecular targets and pathways. The presence of the fluorine atom and methoxy groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate biological pathways, leading to specific effects.
Comparison with Similar Compounds
Similar Compounds
N-2,4-Dimethoxyphenyl dithiolopyrrolone derivatives: These compounds share the 2,4-dimethoxyphenyl group and exhibit antimicrobial activity.
Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another compound with similar structural features.
Uniqueness
4-(2,4-Dimethoxyphenyl)-3-fluorophenol is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-(2,4-dimethoxyphenyl)-3-fluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO3/c1-17-10-4-6-12(14(8-10)18-2)11-5-3-9(16)7-13(11)15/h3-8,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCDDPREFGFYIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(C=C(C=C2)O)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684379 |
Source
|
Record name | 2-Fluoro-2',4'-dimethoxy[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50684379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261950-61-1 |
Source
|
Record name | 2-Fluoro-2',4'-dimethoxy[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50684379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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